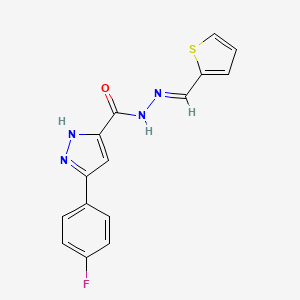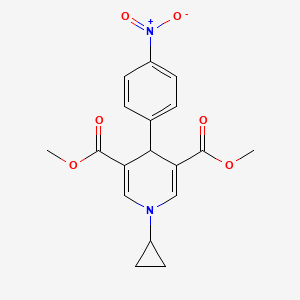![molecular formula C27H25NO6S3 B11639663 dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxyphenyl, acetyl, dimethyl, and dithiole
Vorbereitungsmethoden
The synthesis of 4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.
Introduction of the Sulfanylidene Group:
Acetylation and Methoxylation: The acetyl and methoxy groups are introduced through standard acetylation and methoxylation reactions using reagents such as acetic anhydride and methanol.
Formation of the Dithiole Ring: The final step involves the formation of the dithiole ring through a cyclization reaction involving sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetyl positions, using reagents such as halides or amines.
Cyclization: The compound can participate in cyclization reactions to form various ring structures, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Generation of Reactive Species: It may generate reactive oxygen or sulfur species, leading to oxidative stress or redox signaling.
Vergleich Mit ähnlichen Verbindungen
4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:
4,5-Dimethyl-1,2-phenylenediamine: This compound has a similar core structure but lacks the dithiole and methoxy groups.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-ylacetic acid: This compound shares the methoxyphenyl group but has a different core structure.
N-(4-Methoxyphenyl)-2,2-dimethyl-3-sulfanylidenetetrahydroquinoline: This compound is structurally similar but lacks the dithiole ring.
The uniqueness of 4,5-DIMETHYL 2-{1-[2-(4-METHOXYPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H25NO6S3 |
|---|---|
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
dimethyl 2-[1-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO6S3/c1-27(2)23(35)20(26-36-21(24(30)33-4)22(37-26)25(31)34-5)17-8-6-7-9-18(17)28(27)19(29)14-15-10-12-16(32-3)13-11-15/h6-13H,14H2,1-5H3 |
InChI-Schlüssel |
OWUYPDCYDXAJKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)
![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)


![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
